2,4-Dimethyl-2-imidazoline
Overview
Description
2,4-Dimethyl-2-imidazoline is a heterocyclic compound and a dicarboximide . It has the molecular formula C5H10N2 .
Synthesis Analysis
The synthesis of 2,4-Dimethyl-2-imidazoline can be achieved from 2-Methyl-2-imidazoline and 1,2-Diaminopropane . Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis of substituted imidazoles . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-2-imidazoline consists of a five-membered ring with two nitrogen atoms. The molecular weight is 98.146 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethyl-2-imidazoline include a boiling point of 107.5-108.0 °C (Press: 15 Torr), a density of 1.07±0.1 g/cm3 (Predicted), and a refractive index of 1.4806 .Scientific Research Applications
Synthesis and Reactivity Studies
Synthesis and Spectroscopic Characterization : Imidazole derivatives like 2,4-Dimethyl-2-imidazoline are prepared through solvent-free synthesis pathways. Their reactivity and specific spectroscopic properties are explored using experimental techniques such as IR, FT-Raman, NMR spectra, and computational approaches like density functional theory (DFT). These studies aid in understanding the local reactivity properties of these compounds, which is crucial for their application in various fields (Hossain et al., 2018).
Molecular Dynamics and Docking Studies : Molecular dynamics (MD) simulations are used to investigate the interactions of imidazole derivatives with water molecules. Molecular docking procedures explore potential interactions with proteins, providing insights into possible inhibitory activities against certain enzymes or receptors (Thomas et al., 2018).
Material Science and Catalysis
Nonlinear Optical Material : The imidazole derivatives exhibit properties that make them suitable for use as nonlinear optical (NLO) materials. Their hyperpolarizability is significantly higher than standard NLO materials like urea, indicating potential applications in optical and photonic devices (Hossain et al., 2018).
Catalytic Applications : Imidazoline derivatives are used in various catalytic processes. For instance, complexes of these compounds with metals like thorium are used in catalytic Tishchenko reactions and polymerization processes, highlighting their role in synthetic chemistry and materials science (Karmel et al., 2015).
Biological Studies and Pharmacology
Biological Activity Evaluation : Certain imidazole derivatives, including 2,4-Dimethyl-2-imidazoline, are evaluated for their biological activity. For instance, their antimicrobial properties against various bacterial strains are studied, which could have implications in the development of new antimicrobial agents (Thomas et al., 2018).
Synthesis of Enantiopure Imidazolines : Methods have been developed for the preparation of enantiopure imidazolines, which are important in the pharmaceutical industry for the creation of chirally pure drugs (Boland et al., 2002).
Industrial Applications
Surfactant Synthesis : Imidazoline derivatives are synthesized for use as surfactants. Their synthesis and subsequent quaternization lead to the production of cationic surfactants with various applications in industry and household products (Bajpai & Tyagi, 2008).
Corrosion Inhibition : Novel imidazoline derivatives have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metals from corrosion makes them valuable in industrial applications (Zhang et al., 2015).
Safety And Hazards
2,4-Dimethyl-2-imidazoline may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2,5-dimethyl-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAURBCYGTGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883611 | |
Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2-imidazoline | |
CAS RN |
930-61-0 | |
Record name | 2,4-Dimethyl-2-imidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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